2-(3-chloro-4-methoxyphenyl)isoindoline is an organic compound belonging to the isoindoline class, which features a fused structure of a benzene and a pyrrole ring. This specific compound is characterized by the presence of a chloro group and a methoxy group on the phenyl ring, contributing to its unique chemical properties. Isoindoles are notable for their diverse biological activities, making them of interest in medicinal chemistry and drug development .
The synthesis of 2-(3-chloro-4-methoxyphenyl)isoindoline can be achieved through several methods. A common synthetic route involves the reaction of 3-chloro-4-methoxybenzaldehyde with 2,3-dimethylpyrrole in the presence of a catalyst, typically under reflux conditions using solvents like toluene or ethanol. This method ensures complete conversion of starting materials into the desired product .
The molecular structure of 2-(3-chloro-4-methoxyphenyl)isoindoline features:
2-(3-chloro-4-methoxyphenyl)isoindoline participates in various chemical reactions:
The mechanism of action for 2-(3-chloro-4-methoxyphenyl)isoindoline involves its interaction with biological targets such as enzymes or receptors. The specific pathways modulated by this compound depend on its application context, including potential roles in therapeutic interventions against various diseases .
Relevant data includes spectral analysis (NMR, IR) confirming structural integrity post-synthesis .
2-(3-chloro-4-methoxyphenyl)isoindoline has several scientific uses:
This compound exemplifies significant potential within both academic research and industrial applications due to its unique structural characteristics and reactivity profiles.
The systematic IUPAC name for this compound is 2-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-isoindole, which precisely defines its molecular architecture. This naming convention identifies the isoindoline core (a benzannulated pyrrolidine system) with a 3-chloro-4-methoxyphenyl substituent at the nitrogen-proximal carbon (position 2). The compound's molecular formula is C₁₅H₁₄ClNO, corresponding to a molecular weight of 267.73 g/mol. Its structure features a non-planar isoindoline bicycle where the saturated five-membered ring adopts a puckered conformation, significantly influencing its three-dimensional binding characteristics. The 3-chloro-4-methoxyphenyl moiety introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents in ortho-para orientation, creating a polarized electronic environment that enhances dipole interactions with biological targets. This substitution pattern mirrors pharmacologically optimized aromatic systems found in clinically approved isoindoline derivatives such as apremilast (4-methoxy substitution) while introducing chlorine for potential enhanced binding affinity [6] .
Table 1: Nomenclature and Molecular Identification of 2-(3-Chloro-4-Methoxyphenyl)Isoindoline
Characteristic | Specification |
---|---|
Systematic IUPAC Name | 2-(3-chloro-4-methoxyphenyl)-2,3-dihydro-1H-isoindole |
Molecular Formula | C₁₅H₁₄ClNO |
Molecular Weight | 267.73 g/mol |
Core Structure | Isoindoline (benzopyrrolidine) |
Key Substituents | 3-chloro-4-methoxyphenyl at C2 position |
Heteroatom Composition | Nitrogen, Oxygen, Chlorine |
Spectroscopic characterization reveals distinctive features: ¹H-NMR displays characteristic signals between δ 3.0-4.0 ppm for the methylene protons of the saturated isoindoline ring, with separate resonances for the methoxy group (~δ 3.8 ppm) and aromatic protons in the δ 6.7-7.8 ppm region. The chlorine atom exerts a pronounced influence on the electronic distribution, measurable through 13C-NMR chemical shifts of the substituted phenyl ring carbons, particularly the chlorine-bound carbon which appears significantly deshielded. Computational modeling indicates that the chlorine and methoxy groups adopt a nearly coplanar arrangement with the phenyl ring, maximizing conjugation while creating complementary electronic surfaces for interaction with biological macromolecules. The XLogP3 value (calculated partition coefficient) of approximately 3.2 suggests moderate lipophilicity, balancing membrane permeability with aqueous solubility—a critical parameter for drug bioavailability [6] .
The isoindoline scaffold has undergone remarkable pharmacological evolution since the serendipitous discovery of thalidomide in the 1950s. Initially developed as a sedative, thalidomide's devastating teratogenic effects led to its withdrawal but subsequently revealed profound immunomodulatory properties that revitalized interest in isoindoline chemistry. This tragedy fundamentally reshaped drug safety protocols while simultaneously demonstrating the pharmacological potential of the isoindoline core. The renaissance began with the discovery that thalidomide and its analogs act as cereblon E3 ligase modulators, enabling targeted protein degradation—a revolutionary mechanism now exploited in oncology .
Second-generation derivatives emerged with improved safety and efficacy profiles: Lenalidomide introduced an amino group at position 4 of the isoindoline ring, enhancing water solubility and anti-angiogenic activity, while pomalidomide incorporated a nitrogen atom into the glutarimide ring, dramatically increasing potency against multiple myeloma. The strategic introduction of methoxy substituents reached its zenith with apremilast, which features a 4-methoxy substitution pattern on the pendant phenyl ring analogous to our subject compound. Approved for psoriatic arthritis, apremilast demonstrated that electron-donating methoxy groups significantly modulate cytokine production while maintaining favorable pharmacokinetics. The evolution continued with chlorinated derivatives like chlorthalidone, a diuretic containing a chloro-substituted benzenesulfonamide group attached to an isoindolinone core, proving that halogenation could enhance target affinity without compromising safety .
Table 2: Milestones in Isoindoline-Based Drug Development
Compound (Approval Year) | Key Structural Features | Therapeutic Application |
---|---|---|
Thalidomide (1950s/1998) | Phthalimide-glutarimide | Multiple myeloma, ENL |
Chlorthalidone (1960) | Chlorobenzenesulfonamide-isoindolinone | Hypertension, Edema |
Lenalidomide (2005) | 4-Aminophthalimide | Myelodysplastic syndromes |
Pomalidomide (2013) | Fluoro-phthalimide | Refractory myeloma |
Apremilast (2014) | 4-Methoxyphenylphthalimide | Psoriatic arthritis |
This historical trajectory demonstrates a clear structure-activity relationship progression: initial non-substituted cores evolved through amino-functionalization for improved solubility, followed by halogenation for enhanced binding affinity, and finally methoxy decoration for optimized immunomodulation. The development of 2-(3-chloro-4-methoxyphenyl)isoindoline represents the next logical progression—combining chlorine's electronegative properties with methoxy's steric and electronic contributions in a partially saturated isoindoline core rather than the traditional phthalimide architecture. This structural innovation potentially offers superior target selectivity while mitigating the off-target effects associated with fully conjugated systems .
Isoindoline derivatives occupy a privileged position in medicinal chemistry due to their exceptional molecular versatility and broad bioactivity spectrum. As bicyclic heterocycles containing a benzene ring fused to a pyrrolidine moiety, they offer multiple vectors for structural diversification while maintaining optimal drug-like properties. The partially saturated nature of the isoindoline core enhances metabolic stability compared to fully aromatic analogs while providing three-dimensional complexity that improves target selectivity. Substituted isoindolines demonstrate remarkable scaffold flexibility, serving as conformationally constrained analogs of biologically active amines while maintaining synthetic accessibility through diverse routes [3] .
The introduction of methoxy groups significantly alters electronic properties, enhancing hydrogen bonding capacity through the oxygen lone pairs while influencing electron density across the conjugated system. Methoxy-substituted isoindolines like apremilast have demonstrated exceptional TNF-α modulation capabilities, establishing this substitution pattern as particularly valuable for immunomodulatory applications. Concurrently, chlorine substitution provides distinct advantages: its strong electron-withdrawing character increases oxidative stability and influences aromatic ring electronics, while its hydrophobic bulk enhances interactions with lipophilic binding pockets in biological targets. The strategic combination at C3 and C4 positions creates an ortho-effect that restricts bond rotation, potentially locking the molecule in bioactive conformations [3] [6] .
Structurally related compounds underscore this scaffold's significance: 5-(7-Chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)isoindole-1,3-dione exemplifies how chloro and methoxy groups enhance anticancer activity through interactions with kinase targets. Similarly, the clinical success of apremilast demonstrates that methoxy-substituted isoindolines achieve superior cytokine modulation profiles. The isoindoline scaffold enables diverse therapeutic applications—from the antiproliferative activity of lenalidomide analogs to the phosphodiesterase inhibition of apremilast—validating its status as a versatile pharmacophore. These compounds frequently exhibit modular synthesis, allowing systematic variation of substituents to optimize pharmacokinetics while maintaining the core's metabolic stability and conformational rigidity [3] [6] .
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0